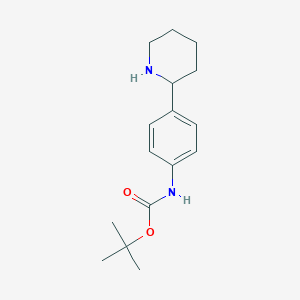

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate typically involves the reaction of 4-(piperidin-2-YL)phenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound with potential therapeutic applications, particularly as an intermediate in synthesizing pharmaceuticals and bioactive molecules. Research suggests it may have a role in managing type 2 diabetes and related metabolic disorders.

Scientific Research Applications

General Information: this compound has the molecular formula C16H24N2O2 and a molecular weight of approximately 276.37 g/mol.

As a Prodrug: this compound functions as a prodrug of -3-aminopiperidine, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are essential for insulin secretion and glucose regulation. Inhibiting DPP-4 increases incretin hormone levels, improving glucose homeostasis.

Potential Therapeutic Applications:

- Type 2 Diabetes and Metabolic Disorders: By inhibiting DPP-4, this compound shows promise in treating type 2 diabetes and related metabolic disorders.

- Neuroprotective Effects: Piperidine derivatives in similar compounds have demonstrated neuroprotective properties and the ability to prevent amyloid-beta aggregation, a characteristic of Alzheimer’s disease. These compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides.

- Enzyme Inhibition: Compounds containing piperidine may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in managing neurodegenerative diseases.

- Receptor Modulation: These compounds can interact with neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate

- Tert-butyl (4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- Tert-butyl methyl(piperidin-4-yl)carbamate

Uniqueness

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the phenyl group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate, often referred to as M4 in various studies, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and drug resistance mechanisms. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic use.

This compound is characterized by its piperidine moiety attached to a phenyl group with a tert-butyl carbamate functional group. The molecular formula is C16H24N2O2, which contributes to its pharmacological properties.

1. Inhibition of β-Secretase and Acetylcholinesterase

Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase. In vitro studies have demonstrated that M4 inhibits β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 µM . This dual inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a hallmark pathological feature.

2. Prevention of Aβ Aggregation

M4 has shown promising results in preventing the aggregation of Aβ peptides, achieving up to 85% inhibition at a concentration of 100 µM . This property is crucial as Aβ aggregation leads to plaque formation, contributing to neurodegeneration in AD.

3. Cell Viability Enhancement

In cell culture studies, M4 has been shown to enhance the viability of astrocytes exposed to toxic levels of Aβ1-42. When astrocytes were treated with Aβ1-42, a significant reduction in cell viability was observed; however, co-treatment with M4 improved cell viability significantly . This suggests that M4 may exert neuroprotective effects against Aβ-induced toxicity.

In Vivo Studies

In vivo evaluations have also been conducted to assess the efficacy of M4 in models mimicking Alzheimer's pathology. While some protective effects were noted against Aβ-induced damage, the overall impact was less pronounced compared to established treatments like galantamine . The bioavailability and brain penetration of M4 remain critical factors influencing its therapeutic potential.

Research Findings Summary

Case Studies

The following case studies illustrate the application and effects of M4 in biological systems:

- Astrocyte Protection Against Aβ Toxicity : In a controlled experiment, astrocytes treated with Aβ1-42 showed reduced viability (43.78%); however, co-treatment with M4 improved viability (62.98%), indicating protective effects against neurotoxic insults .

- Comparative Analysis with Galantamine : In vivo studies comparing M4 with galantamine revealed that while both compounds reduced Aβ levels, only galantamine achieved statistically significant improvements in cognitive function markers in animal models .

Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the standard synthetic routes for Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis typically involves multi-step processes, such as:

Amine Protection : Reacting the piperidinyl-phenylamine precursor with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .

Functionalization : Subsequent reactions (e.g., nucleophilic substitution or coupling) require controlled pH (6–8) and catalysts like palladium for cross-coupling .

Deprotection : Acidic conditions (HCl/dioxane) remove Boc groups while preserving the piperidine ring .

Critical Factors : Intermediate stability depends on pH (avoid extremes >10 or <4), inert atmospheres to prevent oxidation, and low temperatures (<40°C) to minimize decomposition .

Q. Advanced Reaction Optimization

Q. Q2. How can researchers optimize nucleophilic substitution reactions in the synthesis of this compound?

Methodological Answer: Key parameters include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require post-reaction dialysis to remove traces .

- Temperature Gradients : Gradual heating (25°C → 60°C) reduces side reactions like over-alkylation .

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yield using HPLC with a C18 column .

Q. Stability Under Experimental Conditions

Q. Q3. How does pH affect the stability of this compound during biological assays?

Methodological Answer:

- Acidic Conditions (pH <5) : Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and tert-butanol. Stabilize with buffers (e.g., citrate-phosphate) for short-term assays .

- Neutral/Basic Conditions (pH 7–9) : Compound remains stable for >24 hours, making it suitable for enzyme inhibition studies .

Mitigation : Pre-test stability via UV-Vis spectroscopy (λ = 260–280 nm) to detect degradation peaks .

Q. Biological Target Interactions

Q. Q4. What methodologies are recommended to analyze binding affinities of this compound with enzyme targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency .

Q. Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported optimal reaction temperatures for Boc protection?

Methodological Answer:

- Controlled Replication : Repeat reactions under cited conditions (e.g., 0°C vs. 25°C) while monitoring by in-situ IR for carbamate formation .

- DoE (Design of Experiments) : Apply factorial design to test temperature, solvent, and catalyst interactions. Analyze via ANOVA to identify statistically significant factors .

- Cross-Validation : Compare NMR spectra (¹H/¹³C) of products synthesized under conflicting conditions to confirm structural integrity .

Q. Analytical Characterization Challenges

Q. Q6. What advanced techniques resolve ambiguities in spectral data for this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and piperidine ring protons, distinguishing regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₄N₂O₂) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine moiety .

Q. Handling and Storage

Q. Q7. What precautions are necessary for handling hygroscopic intermediates during synthesis?

Methodological Answer:

- Drying Agents : Store intermediates with molecular sieves (3Å) in sealed containers under argon .

- Low-Temperature Storage : Keep at –20°C to prevent hydrolysis; equilibrate to room temperature before use to avoid condensation .

- Moisture Monitoring : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) before reactions .

Q. Advanced Pharmacokinetic Studies

Q. Q8. How can metabolic stability of this compound be evaluated in preclinical models?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, critical for dose-response correlations .

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl N-(4-piperidin-2-ylphenyl)carbamate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-9-7-12(8-10-13)14-6-4-5-11-17-14/h7-10,14,17H,4-6,11H2,1-3H3,(H,18,19) |

InChI Key |

XDTSNFSQMSONEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.